Methyl alpha-(Boc-amino)pyridine-4-acetate

Chemical Synthesis Medicinal Chemistry Quality Control

This compound is a non-natural, N-Boc-protected amino acid building block featuring a 4-pyridyl moiety and a methyl ester. The orthogonal Boc/ester protection enables selective deprotection, making it ideal for standard Boc-SPPS protocols and incorporation of 4-pyridylalanine-like residues into peptide chains. The pyridine nitrogen serves as a hydrogen-bond acceptor or metal chelator, valuable in designing Factor Xa inhibitors and peptidomimetic libraries. Direct substitution with the free acid (CAS 369403-56-5) or the 5-regioisomer is not recommended without empirical validation, as steric and electronic variations at the alpha-position critically impact reaction outcomes. Procure with confidence for reproducible synthetic pathways.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 2135339-51-2
Cat. No. B2746451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-(Boc-amino)pyridine-4-acetate
CAS2135339-51-2
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)OC
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9/h5-8,10H,1-4H3,(H,15,17)
InChIKeyOKTJRVKDEASJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha-(Boc-amino)pyridine-4-acetate (2135339-51-2): Procurement Baseline for a Protected Amino Acid Building Block


Methyl alpha-(Boc-amino)pyridine-4-acetate (CAS: 2135339-51-2) is a synthetic intermediate classified as an N-Boc-protected, alpha-substituted amino acid derivative with a pyridine heterocycle. It serves as a building block in medicinal chemistry and organic synthesis . As a solid with a molecular weight of 266.30 g/mol, its core structural features include a methyl ester and a tert-butoxycarbonyl (Boc) protected amine . Its primary utility stems from the Boc group, which is a common amine-protecting strategy in peptide synthesis [1].

Risks of Substituting Methyl alpha-(Boc-amino)pyridine-4-acetate (2135339-51-2) with Unverified Analogs


Generic substitution of methyl alpha-(Boc-amino)pyridine-4-acetate is not recommended due to a lack of quantifiable data on its behavior in any specific application. In the absence of comparative performance data (e.g., yield, reaction rate, selectivity), replacing this compound with a close analog—such as the free acid (CAS: 369403-56-5) or a regioisomer like methyl 5-(Boc-amino)pyridine-2-acetate —introduces undefined risks. Critical parameters like steric hindrance at the alpha-position, electronic effects of the ester, and the nitrogen's position on the pyridine ring directly influence reaction outcomes and are not interchangeable without empirical validation [1]. Therefore, any substitution requires de novo validation of the intended synthetic pathway, potentially negating any cost savings.

Quantitative Differentiation of Methyl alpha-(Boc-amino)pyridine-4-acetate (2135339-51-2) from Comparable Building Blocks


Purity Baseline: Target Compound vs. Typical Unspecified Building Block Standards

Reputable commercial sources specify a minimum purity of 98% for Methyl alpha-(Boc-amino)pyridine-4-acetate . While many generic research chemicals are offered at 95% purity or without a stated minimum, this defined specification of ≥98% provides a verifiable baseline for researchers requiring a high degree of purity for sensitive transformations or structure-activity relationship studies. This is a defined, quantifiable specification against a common, less-defined industry baseline.

Chemical Synthesis Medicinal Chemistry Quality Control

Structural Distinction: Alpha-Substitution Defines a Unique Chemical Space

The alpha-substitution pattern of the amino acid core in Methyl alpha-(Boc-amino)pyridine-4-acetate differentiates it from its beta-substituted isomers . The alpha-position creates a specific spatial and electronic environment around the chiral center. While quantitative performance data are not publicly available, this structural feature is a key differentiating factor in the context of designing target-specific molecules, as it alters the geometry and conformational flexibility relative to beta-substituted analogs.

Medicinal Chemistry Chemical Biology Library Design

Storage Specification: Cold-Chain Requirement vs. Ambient-Stable Analogs

Vendor specifications for Methyl alpha-(Boc-amino)pyridine-4-acetate consistently indicate a recommended storage temperature of 2-8°C . This contrasts with many standard Boc-protected amino acid building blocks that are typically stored at room temperature (e.g., the free acid analog CAS 369403-56-5, which is recommended for ambient storage) . This quantifiable requirement for cold-chain storage implies a potential for greater thermal sensitivity of the methyl ester or the alpha-substituted framework, which is a critical factor for procurement and inventory management.

Chemical Logistics Stability Studies Procurement

Defined Use Cases for Methyl alpha-(Boc-amino)pyridine-4-acetate (2135339-51-2) in Research and Development


Solid-Phase Peptide Synthesis (SPPS) of Pyridyl-Containing Peptidomimetics

The Boc-protected amine and methyl ester make this compound suitable for standard Boc-SPPS protocols . It serves as a protected, non-natural amino acid building block for introducing a 4-pyridylalanine-like moiety into peptide chains, which is a common strategy for generating peptidomimetic libraries [1].

Synthesis of Heterocyclic Scaffolds as Key Intermediate

The compound's structure is that of a versatile intermediate. It can be used in the construction of complex heterocyclic systems, where the alpha-amino acid portion is incorporated into fused rings or other core scaffolds . The methyl ester and Boc protecting group provide orthogonal reactive handles for further derivatization [1].

Development of Enzyme Inhibitors and Receptor Ligands

As a chiral building block, this compound is used in medicinal chemistry for the preparation of molecules designed to target specific enzymes or receptors . The pyridine nitrogen can act as a hydrogen-bond acceptor or metal chelator, making it a useful motif in the design of various bioactive compounds, including potential Factor Xa inhibitors .

Synthesis of Novel Materials and Ligands

The compound's pyridine moiety can act as a ligand for transition metals. This property makes it a candidate for use in the synthesis of metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis, though such applications are exploratory and not yet defined by public data.

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